An In-depth Technical Guide on the Physical Properties of 4-Fluoro-3-phenylbenzaldehyde
An In-depth Technical Guide on the Physical Properties of 4-Fluoro-3-phenylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of 4-Fluoro-3-phenylbenzaldehyde. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the physical properties of 4-Fluoro-3-phenylbenzaldehyde remains elusive, suggesting it is a compound that is not extensively characterized in publicly available resources. This guide, therefore, provides available data for a closely related isomer, 3-Fluoro-4-phenylbenzaldehyde, to serve as a valuable point of reference. Furthermore, detailed experimental protocols for determining key physical properties such as melting point, boiling point, and solubility are presented to aid researchers in the characterization of this and similar novel compounds. A generalized synthetic workflow for biaryl aldehydes, a common route to this class of molecules, is also visualized.
Physical Properties
Table 1: Physical Properties of 3-Fluoro-4-phenylbenzaldehyde (Isomer Reference)
| Property | Value |
|---|---|
| CAS Number | 57592-43-5 |
| Molecular Formula | C₁₃H₉FO |
| Molecular Weight | 200.21 g/mol |
Note: The data presented in Table 1 is for the isomer 3-Fluoro-4-phenylbenzaldehyde and should be used as an estimation for 4-Fluoro-3-phenylbenzaldehyde with caution, as structural differences will influence physical properties.
Experimental Protocols
For researchers synthesizing 4-Fluoro-3-phenylbenzaldehyde, the following standard experimental protocols can be employed for its characterization.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.[1]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-Fluoro-3-phenylbenzaldehyde is finely ground into a powder.[2]
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.[3]
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (typically < 2°C) is indicative of a pure compound.[1]
Boiling Point Determination (Micro Method)
For liquid samples, especially when only a small quantity is available, the micro boiling point method is suitable.[4] This method can also be adapted for measurements at reduced pressure for high-boiling-point compounds.[5][6]
Methodology:
-
Sample Preparation: A small volume (a few drops) of liquid 4-Fluoro-3-phenylbenzaldehyde is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a metal block heater).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed.
-
Boiling Point Reading: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[7]
Solubility Determination
The solubility profile of a compound provides insights into its polarity and the types of intermolecular forces present.[8][9]
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of the chosen solvent in a small test tube, a small, measured amount (e.g., 10 mg) of 4-Fluoro-3-phenylbenzaldehyde is added.
-
Observation: The mixture is agitated vigorously. The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For more quantitative analysis, the concentration of the saturated solution can be determined spectroscopically.
-
pH-Dependent Solubility: For ionizable compounds, solubility tests in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide information about the presence of acidic or basic functional groups.[10][11]
Synthetic Workflow Visualization
The synthesis of 4-Fluoro-3-phenylbenzaldehyde would likely involve a cross-coupling reaction to form the biaryl structure. A common and versatile method for this is the Suzuki-Miyaura coupling.[12] The following diagram illustrates a generalized workflow for the synthesis of a biaryl aldehyde via this method.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. chemconnections.org [chemconnections.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
